molecular formula C15H26N2O3 B1306332 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid CAS No. 94372-90-4

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid

Cat. No.: B1306332
CAS No.: 94372-90-4
M. Wt: 282.38 g/mol
InChI Key: YIRVVEBDWNLVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a cyclopentane ring substituted with multiple functional groups, including a piperazine moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the Cyclopentane Core: Starting with a cyclopentane derivative, such as 1,2,2-trimethylcyclopentane, which can be synthesized via alkylation reactions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using 4-methylpiperazine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the piperazine or cyclopentane rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid may find applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways due to the presence of the piperazine ring.

    Medicine: Possible development as a pharmaceutical agent, given the bioactivity associated with piperazine derivatives.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid would involve interactions with molecular targets such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially affecting pathways related to neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-Trimethylcyclopentane: Lacks the piperazine and carboxyl groups.

    4-Methylpiperazine: Lacks the cyclopentane core.

    Cyclopentanecarboxylic acid: Lacks the piperazine and trimethyl groups.

Uniqueness

1,2,2-Trimethyl-3-(4-methyl-piperazine-1-carbonyl)-cyclopentanecarboxylic acid is unique due to the combination of a cyclopentane ring with a piperazine moiety and a carboxylic acid group, which may confer unique chemical and biological properties.

This outline provides a comprehensive framework for understanding and discussing the compound, even in the absence of specific detailed information

Properties

IUPAC Name

1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2)11(5-6-15(14,3)13(19)20)12(18)17-9-7-16(4)8-10-17/h11H,5-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRVVEBDWNLVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCN(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329489
Record name 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94372-90-4
Record name 1,2,2-trimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.